2-(4-Fluoro-phenylamino)-2-methyl-propionic acid
Description
2-(4-Fluoro-phenylamino)-2-methyl-propionic acid is a fluorinated phenylalanine derivative characterized by a methyl group at the α-carbon and a 4-fluoroaniline substituent. Its molecular formula is C₁₀H₁₂FNO₂ (molecular weight: 197.21 g/mol). This compound serves as a critical intermediate in synthesizing bioactive molecules, including selective androgen receptor modulators (SARMs) such as imidazolidin-2-one derivatives . Its synthesis involves reductive amination of 4-fluoroaniline with a tert-butoxycarbonyl-protected precursor, followed by acid hydrolysis to yield the free amino acid .
Properties
IUPAC Name |
2-(4-fluoroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFUAIULXKNUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylamino)-2-methyl-propionic acid typically involves the reaction of 4-fluoroaniline with a suitable precursor, such as 2-methyl-propionic acid. The reaction is often carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenylamino)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(4-Fluoro-phenylamino)-2-methyl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(4-Fluoro-phenylamino)-2-methyl-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ in phenyl substituents, backbone modifications, or functional groups. Key examples include:
Key Observations:
Physicochemical Properties
- Solubility : Fluorination typically enhances aqueous solubility compared to chloro analogs. For instance, 4-hydroxyphenylpropionic acid is highly water-soluble (50 mg/mL) due to its polar hydroxyl group .
Biological Activity
2-(4-Fluoro-phenylamino)-2-methyl-propionic acid, with the molecular formula and a molecular weight of 197.21 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl group attached to a propionic acid moiety, which contributes to its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity in various compounds.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that derivatives of this compound exhibit significant antinociceptive effects in animal models. For instance, compounds with similar structures have demonstrated efficacy in reducing pain responses in neuropathic pain models, suggesting a potential role as analgesics .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses . This activity could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Some studies have suggested that analogs of this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases . These effects are often attributed to the modulation of neurotransmitter systems and reduction of oxidative stress.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- TRPV1 Receptor Modulation : Similar compounds have been shown to act as antagonists at the TRPV1 receptor, which plays a critical role in pain perception and inflammation. The binding affinity and selectivity for TRPV1 can lead to analgesic effects .
- Cytokine Inhibition : The compound's ability to downregulate cytokines like IL-6 and TNF-α suggests that it may interfere with signaling pathways associated with inflammation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(4-Fluoro-phenylamino)-2-methyl-propionic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling may be employed using 4-fluoroaniline and a brominated propionic acid derivative. Optimization involves adjusting catalysts (e.g., CuI/1,10-phenanthroline), solvents (DMSO or DMF), and temperature (80–120°C) to enhance yield. Monitoring reaction progress via TLC or HPLC is critical .
Q. Which analytical techniques are effective for characterizing purity and structural integrity?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. For structural confirmation, employ NMR (¹H/¹³C, focusing on the fluorophenylamino group at δ 7.2–7.8 ppm) and FT-IR (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 225.2 for [M+H]⁺). Impurities can be tracked using reference standards (e.g., EP/Ph. Eur. guidelines) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA PPE standards (29 CFR 1910.132): wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Airborne concentrations should be monitored via NIOSH Method 2552. Emergency showers/eye wash stations must be accessible. Contaminated clothing should be laundered on-site using HEPA-filtered vacuums .
Advanced Research Questions
Q. How can computational modeling predict degradation pathways under oxidative conditions?
- Methodological Answer : Apply frontier orbital theory (FEDHOMO + FEDLUMO) to identify reactive sites. For example, the fluorophenyl group may undergo electrophilic ·OH attacks at C2/C4 positions, forming hydroxylated intermediates. Validate predictions using LC-MS/MS (e.g., identifying m/z 241.1 for mono-hydroxylated products) and compare with reference standards (e.g., 4-fluorocatechol) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding affinities)?
- Methodological Answer : Conduct meta-analyses with standardized assays (e.g., PPARα transactivation assays using HEK293 cells). Control variables include ligand concentration (1–100 µM), solvent (DMSO ≤0.1%), and incubation time (24–48 hrs). Cross-validate results with radioligand binding assays (³H-labeled GW7647 as a reference) to address discrepancies between in vitro and in vivo studies .
Q. How do halogen substitutions (F vs. Cl) on the phenyl ring influence physicochemical properties?
- Methodological Answer : Fluorine increases electronegativity, reducing pKa (~3.2 vs. 2.8 for Cl analogs) and enhancing solubility in polar solvents. Assess logP values via shake-flask method (e.g., logP = 1.8 for F vs. 2.1 for Cl). Biological activity differences can be tested using PPARα reporter gene assays, where F-substituted analogs may show higher selectivity due to reduced steric hindrance .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in environmental studies?
- Methodological Answer : Electro-Fenton (EF) systems with Fe²⁺/H₂O₂ at pH 3.0 degrade >90% within 2 hours. Quantify degradation kinetics via pseudo-first-order models (k = 0.15 min⁻¹). Use radical scavengers (e.g., tert-butanol) to confirm ·OH dominance. Identify transformation products (e.g., defluorinated carboxylic acids) via high-resolution Q-TOF-MS .
Q. How to design experiments tracking transformation products during photodegradation?
- Methodological Answer : Use a solar simulator (λ > 290 nm) with controlled irradiance (500 W/m²). Sample aliquots at 30-minute intervals for LC-MS/MS analysis. Employ isotopic labeling (¹⁸O-H₂O) to trace hydroxylation pathways. Compare fragmentation patterns with NIST libraries and synthetic standards (e.g., 2-(4-fluoro-3-hydroxy-phenylamino)-2-methyl-propionic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
